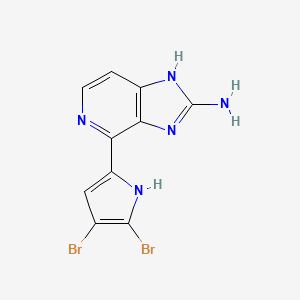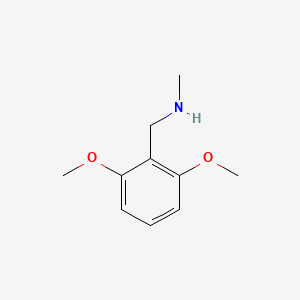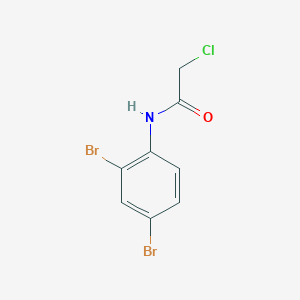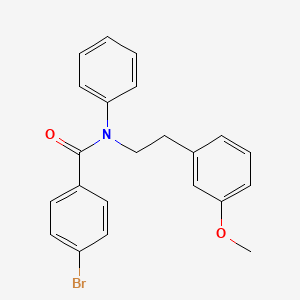
Ageladine A
概要
説明
作用機序
アゲラジンAは、主に細胞外マトリックス成分の分解に関与する酵素であるマトリックスメタロプロテイナーゼの阻害を介して、その効果を発揮します . この阻害は、抗血管新生作用をもたらし、異常な血管新生が関与する疾患に対する潜在的な治療薬となります . さらに、アゲラジンA誘導体は、細胞の生存、増殖、分化に不可欠なヤヌスキナーゼ/シグナル伝達および転写活性化因子3(JAK/STAT3)シグナル伝達経路を阻害することが示されています .
類似化合物の比較
アゲラジンAは、そのブロモピロール構造とpH依存性の蛍光によって特徴付けられます。類似した化合物には、海洋スポンジから単離された他のブロモピロールアルカロイドが含まれます。
オロイジン: 抗菌作用を持つ別のブロモピロールアルカロイドです。
セプトリン: 抗炎症作用と抗菌作用が知られています.
これらの化合物は、構造的に類似していますが、特定の生物学的活性と用途が異なります。
生化学分析
Biochemical Properties
Ageladine A has been shown to exhibit matrix metalloproteinase (MMP) inhibitory properties . This means that this compound can interact with and inhibit the activity of MMPs, a group of enzymes involved in the breakdown of extracellular matrix in normal physiological processes such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes such as arthritis and metastasis .
Cellular Effects
In addition to its MMP inhibitory properties, this compound also exhibits antiangiogenic activity . This means that this compound can inhibit the formation of new blood vessels, a process that is often hijacked by cancer cells to ensure their growth and survival .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level by binding to MMPs and inhibiting their activity . This can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. These studies have shown that this compound is stable and does not degrade over time . Furthermore, long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While low doses of this compound have been shown to inhibit MMP activity and angiogenesis, high doses can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
アゲラジンAの合成は、いくつかのステップを伴います。 注目すべき方法の1つは、化合物20と21のピクテ・スペングラー反応を、ルイス酸の存在下でエタノール中で6時間行い、その後、クロラニルを炭素上のパラジウム(Pd/C)に置換する反応です
化学反応の分析
アゲラジンAは、次のような様々な化学反応を起こします。
酸化: この反応は、二酸化マンガンなどの試薬によって促進できます。
還元: 水素化ホウ素ナトリウムなどの一般的な還元剤を使用できます。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化は、異なる臭素化誘導体を生じる可能性があります。
科学研究への応用
アゲラジンAは、科学研究において幅広い用途があります。
科学的研究の応用
Ageladine A has a wide range of scientific research applications:
Chemistry: Used as a fluorescent dye due to its pH-dependent fluorescence properties.
Biology: Employed in live imaging of marine organisms and mammalian cells.
Medicine: Investigated for its potential as an antiangiogenic agent and matrix metalloproteinase inhibitor.
Industry: Utilized in the development of new fluorescent probes and dyes.
類似化合物との比較
Ageladine A is unique due to its bromopyrrole structure and pH-dependent fluorescence. Similar compounds include other bromopyrrole alkaloids isolated from marine sponges, such as:
Oroidin: Another bromopyrrole alkaloid with antimicrobial properties.
Sceptrin: Known for its anti-inflammatory and antimicrobial activities.
These compounds share structural similarities but differ in their specific biological activities and applications.
特性
IUPAC Name |
4-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N5/c11-4-3-6(15-9(4)12)7-8-5(1-2-14-7)16-10(13)17-8/h1-3,15H,(H3,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKGJAQGTQLMFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC(=N2)N)C3=CC(=C(N3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643020-13-7 | |
| Record name | Ageladine A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ageladine A and where is it found?
A1: this compound is a bromopyrrole imidazole alkaloid first isolated from the marine sponge Agelas nakamurai [].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C10H7Br2N5, and its molecular weight is 345.01 g/mol [].
Q3: Can you describe the key structural features of this compound?
A3: this compound features a tricyclic heteroaromatic system consisting of a pyridine ring fused with an imidazole ring and further substituted with a dibrominated pyrrole ring at the 4-position. An amino group is present at the 2-position of the imidazopyridine moiety [].
Q4: What is the significance of the bromine atoms in this compound's structure?
A4: Structure-activity relationship (SAR) studies have demonstrated that the bromine atoms, particularly the one at the 4-position of the pyrrole ring, are crucial for the matrix metalloproteinase (MMP)-12 inhibitory activity of this compound [, ]. Replacing the bromine atoms with other halogens or removing them altogether leads to a significant decrease or complete loss of activity [].
Q5: What are the primary biological activities reported for this compound?
A5: this compound is best known for its matrix metalloproteinase (MMP) inhibitory properties, particularly against MMP-12, and its anti-angiogenic activity [, ]. It has also been investigated for potential antitumor effects [].
Q6: How does this compound exert its anti-angiogenic effect?
A6: While the exact mechanism of this compound's anti-angiogenic activity is not fully elucidated, it has been suggested that its MMP inhibitory activity plays a role []. MMPs are enzymes involved in the breakdown of extracellular matrix components, a crucial process during angiogenesis (formation of new blood vessels) [].
Q7: Are there any synthetic routes available for this compound?
A7: Yes, several total synthesis approaches for this compound have been reported, utilizing various strategies. Some of the key reactions employed include the Pictet-Spengler condensation [, ], 6π-electrocyclization [, ], and Suzuki-Miyaura coupling [, ] for constructing the tricyclic core of the molecule.
Q8: Have any this compound derivatives been synthesized and studied?
A8: Yes, numerous this compound analogs have been synthesized to explore the structure-activity relationships and potentially enhance its biological activity. These modifications often involve variations in the substituents on the pyrrole, imidazole, or pyridine rings [, , , ].
Q9: What structural modifications have been explored to enhance this compound's activity?
A9: Researchers have explored various modifications, including replacing the pyrrole ring with an imidazole ring [], introducing different halogen atoms at the 2-position of the pyrrole ring [], and incorporating diverse substituents on the pyridine ring []. These modifications have resulted in analogs with varying degrees of MMP-12 inhibitory activity, some even surpassing the potency of the natural product [].
Q10: What is the significance of the pH sensitivity of this compound?
A10: this compound exhibits pH-dependent fluorescence, with its fluorescence intensity increasing in acidic environments []. This property has led to its application as a pH-sensitive dye for live-cell imaging and studying physiological processes related to pH changes, such as apoptosis and hypoxia [, ].
Q11: Can this compound be used for live-cell imaging?
A11: Yes, this compound and its derivatives have shown promise as fluorescent probes for live-cell imaging [, ]. Their ability to permeate cell membranes and accumulate in acidic compartments, such as lysosomes, makes them valuable tools for visualizing cellular processes and structures [, ].
Q12: What types of organisms have been studied using this compound for live imaging?
A12: this compound has been successfully employed for live imaging in various organisms, including mammalian cells [, ], marine flatworms (Macrostomum lignano) [, ], jellyfish (Nausithoe werneri) [], sea anemones (Metridium senile) [], and crustaceans [].
Q13: Has this compound been found to be a substrate for multidrug resistance transporters?
A13: Research suggests that this compound is not a substrate for multidrug resistance transporters like MDR1 and MRP1 [, ]. This characteristic is advantageous for its use as a fluorescent dye in live-cell imaging, as it allows for longer staining of living organisms without being actively pumped out of the cells [].
Q14: What are the potential applications of this compound in understanding photosynthesis?
A14: this compound's fluorescence properties and its presence in sponges, which often host photosynthetic symbionts, have led to investigations into its potential role in photosynthesis [, ]. Studies have shown that this compound can influence the photosynthesis of various microalgal species, with effects ranging from enhancement to inhibition depending on the species and light conditions [, ].
Q15: What is the potential of this compound in antitumor therapy?
A15: this compound derivatives have shown potential as STAT3 inhibitors []. The STAT3 signaling pathway is frequently dysregulated in cancer, contributing to tumor growth, proliferation, and survival. Targeting STAT3 with this compound derivatives has shown promising antitumor effects in both in vitro and in vivo models [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3039114.png)
![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)


